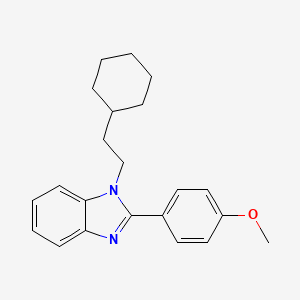![molecular formula C20H17ClN4O5 B11596443 (5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione](/img/structure/B11596443.png)
(5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic and heterocyclic moieties, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione typically involves a multi-step process. The initial step often includes the formation of the imidazolidine-2,4-dione core, followed by the introduction of the 3-chlorophenyl and 4-(morpholin-4-yl)-3-nitrobenzylidene groups. Common reagents used in these reactions include chlorinated aromatic compounds, nitrobenzylidene derivatives, and morpholine. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic rings, leading to a wide range of substituted products.
Aplicaciones Científicas De Investigación
(5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with a similar structure and reactivity.
Diketene: Used in the synthesis of various derivatives with similar chemical properties.
Uniqueness
(5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H17ClN4O5 |
|---|---|
Peso molecular |
428.8 g/mol |
Nombre IUPAC |
(5E)-3-(3-chlorophenyl)-5-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H17ClN4O5/c21-14-2-1-3-15(12-14)24-19(26)16(22-20(24)27)10-13-4-5-17(18(11-13)25(28)29)23-6-8-30-9-7-23/h1-5,10-12H,6-9H2,(H,22,27)/b16-10+ |
Clave InChI |
VYMBGNJTINGMSE-MHWRWJLKSA-N |
SMILES isomérico |
C1COCCN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596365.png)
![3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11596368.png)
![3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol](/img/structure/B11596371.png)

![2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11596382.png)
![Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596386.png)
![(5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596398.png)
![3,3'-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11596402.png)
![5-{[(4-methylphenyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11596404.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11596410.png)

![3-(4-Chlorophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11596419.png)
![ethyl 4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11596423.png)
![ethyl 5-(2-hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11596430.png)
